Cas no 3868-32-4 (8-Aminoguanosine)

8-Aminoguanosine 化学的及び物理的性質
名前と識別子
-
- Guanosine, 8-amino-
- 8-Aminoguanosine
- 2,8-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
- 2,8-Diamino-inosine
- NSC 90390
- 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- CHEMBL2021376
- 180288-69-1
- BDBM50404028
- AKOS030241291
- 3868-32-4
- NSC-816045
- UNII-SHO2CA1BRO
- SCHEMBL483333
- PD183255
- 2,8-Diaminoinosine
- 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 8-Aminoguanosine, >=98% (HPLC)
- SHO2CA1BRO
- 2,8-diamino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- NSC816045
- INOSINE, 2,8-DIAMINO-
- 2,8-DIAMINO-9-[(2R,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE
- BDBM50227263
- NSC-90390
- G83776
-
- MDL: MFCD00036759
- インチ: InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)
- InChIKey: FNXPTCITVCRFRK-UHFFFAOYSA-N
- ほほえんだ: NC1=NC2=C(N=C(N)NC2=O)N1C1OC(CO)C(O)C1O
計算された属性
- せいみつぶんしりょう: 298.10300
- どういたいしつりょう: 298.10256757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 181Ų
- 疎水性パラメータ計算基準値(XlogP): -2.2
じっけんとくせい
- ゆうかいてん: 261°C dec.
- PSA: 185.53000
- LogP: -1.94210
8-Aminoguanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-221120-500 mg |
8-Aminoguanosine, |
3868-32-4 | ≥98% | 500MG |
¥2,557.00 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03630-25mg |
2,8-Diamino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one |
3868-32-4 | ≥98% (HPLC) | 25mg |
¥1128.0 | 2024-07-18 | |
abcr | AB414135-1 g |
2,8-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one |
3868-32-4 | 1 g |
€239.00 | 2023-07-19 | ||
abcr | AB414135-500 mg |
2,8-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one |
3868-32-4 | 500MG |
€195.40 | 2023-02-19 | ||
TRC | A609875-2g |
8-Aminoguanosine |
3868-32-4 | 2g |
$ 634.00 | 2023-04-19 | ||
TRC | A609875-250mg |
8-Aminoguanosine |
3868-32-4 | 250mg |
$ 132.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221120-500mg |
8-Aminoguanosine, |
3868-32-4 | ≥98% | 500mg |
¥2557.00 | 2023-09-05 | |
Chemenu | CM262619-5g |
2,8-Diamino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one |
3868-32-4 | 97% | 5g |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221120A-1g |
8-Aminoguanosine, |
3868-32-4 | ≥98% | 1g |
¥4137.00 | 2023-09-05 | |
TRC | A609875-5g |
8-Aminoguanosine |
3868-32-4 | 5g |
$ 1386.00 | 2023-09-08 |
8-Aminoguanosine 関連文献
-
Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235
-
2. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
-
Jason Y. C. Lim,Shermin S. Goh,Sing Shy Liow,Kun Xue,Xian Jun Loh J. Mater. Chem. A 2019 7 18759
-
Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235
-
Hu Wang,Xiaofan Ji,Mehroz Ahmed,Feihe Huang,Jonathan L. Sessler J. Mater. Chem. A 2019 7 1394
-
Yohei Saito,Tomohiro Sawa,Jun Yoshitake,Chiaki Ito,Shigemoto Fujii,Takaaki Akaike,Hirokazu Arimoto Mol. BioSyst. 2012 8 2909
8-Aminoguanosineに関する追加情報
Introduction to 8-Aminoguanosine (CAS No. 3868-32-4) and Its Emerging Applications in Modern Research
8-Aminoguanosine, identified by the chemical identifier CAS No. 3868-32-4, represents a significant compound in the realm of nucleoside chemistry and pharmaceutical research. This heterocyclic nucleoside derivative has garnered considerable attention due to its unique structural properties and diverse biological activities. As a modified guanosine derivative, it exhibits distinct functional characteristics that make it a valuable candidate for exploring novel therapeutic strategies, particularly in the fields of oncology, immunology, and neurology.
The molecular structure of 8-Aminoguanosine incorporates an amine group at the C-8 position of guanine, which introduces additional reactivity and potential binding interactions with biological targets. This modification enhances its solubility and bioavailability, making it more suitable for in vitro and in vivo studies. The compound’s ability to mimic natural nucleosides while introducing unique pharmacophores has positioned it as a promising scaffold for drug development.
Recent advancements in synthetic chemistry have enabled the efficient production of 8-Aminoguanosine, facilitating its widespread use in academic and industrial research. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the C-2 or C-5 positions have yielded compounds with improved kinase inhibition properties, which are critical in cancer therapy.
In oncology research, 8-Aminoguanosine has been investigated for its potential to modulate signaling pathways involved in cell proliferation and survival. Studies suggest that it may interfere with the activity of enzymes such as Protein Kinase C (PKC) and tyrosine kinases, which are often overexpressed in tumor cells. Preclinical trials have demonstrated its ability to induce apoptosis in certain cancer cell lines while sparing healthy tissues, highlighting its selective toxicity.
The immunomodulatory effects of 8-Aminoguanosine have also been a focal point of investigation. Research indicates that this compound can enhance the activity of immune cells, particularly T-lymphocytes, by influencing intracellular signaling cascades. Such immunostimulatory properties make it a candidate for treating immunodeficiencies or as an adjuvant in vaccine formulations.
Neurological applications of 8-Aminoguanosine are emerging as another area of interest. Studies have shown that it may protect against neurodegenerative diseases by scavenging reactive oxygen species (ROS) and modulating neurotransmitter release. Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for conditions such as Alzheimer’s disease and Parkinson’s disease.
The synthesis of 8-Aminoguanosine involves multi-step organic transformations, including nucleophilic substitution reactions and protecting group strategies, to ensure high yield and purity. Advances in enzymatic catalysis have also been employed to improve the sustainability of its production process. These methodologies align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The analytical characterization of 8-Aminoguanosine is typically performed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide comprehensive insights into its molecular structure and purity, ensuring that it meets stringent quality standards for research applications.
Future directions in 8-Aminoguanosine research include exploring its role in gene therapy applications. By integrating this nucleoside derivative into antisense oligonucleotides or small interfering RNAs (siRNAs), researchers aim to develop targeted therapies for genetic disorders. Additionally, computational modeling studies are being conducted to predict new derivatives with optimized pharmacokinetic profiles.
The versatility of 8-Aminoguanosine as a chemical probe underscores its importance in modern biomedical research. Its unique combination of structural features and biological activities makes it a cornerstone compound for drug discovery initiatives across multiple therapeutic areas. As synthetic methodologies continue to evolve, the accessibility of high-quality 8-Aminoguanosine will further accelerate innovation in this field.
3868-32-4 (8-Aminoguanosine) 関連製品
- 6979-94-8(2’,3’,5’-Tri-O-acetyl Guanosine)
- 961-07-9(2'-Deoxyguanosine)
- 3676-72-0(N2-Benzoylguanosine)
- 85326-06-3(Dideoxyguanosine)
- 118-00-3(Guanosine)
- 362-76-5(2',3'-O-Isopropylideneguanosine)
- 374750-30-8(2’-C-β-Methyl Guanosine)
- 68892-42-2(N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide)
- 2140-71-8(2'-O-Methylguanosine)
- 60966-26-9(2'-Amino-2'-deoxyguanosine)
